2-Fluoromandelic acid chemical properties and structure
2-Fluoromandelic acid chemical properties and structure
An In-depth Technical Guide to 2-Fluoromandelic Acid: Properties, Structure, and Applications
Introduction
2-Fluoromandelic acid, a halogenated derivative of mandelic acid, is an aromatic alpha-hydroxy acid of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a fluorine atom on the phenyl ring, imparts unique chemical and physical properties that make it a valuable building block, particularly in the pharmaceutical industry.[2] The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3]
This guide provides a comprehensive overview of 2-Fluoromandelic acid, detailing its chemical structure, physicochemical properties, synthesis, and key applications. It is intended for researchers, scientists, and drug development professionals who utilize chiral intermediates and fluorinated compounds in their work.
Chemical Structure and Stereochemistry
2-Fluoromandelic acid possesses a chiral center at the alpha-carbon (the carbon atom adjacent to the carboxyl group), making it exist as a pair of enantiomers: (R)-2-Fluoromandelic acid and (S)-2-Fluoromandelic acid. The racemic mixture is denoted as (±)-2-Fluoro-DL-mandelic acid.[2] The distinct spatial arrangement of these enantiomers can lead to different biological activities, a critical consideration in drug design.[4]
Key Identifiers:
Caption: General synthetic workflow for 2-Fluoromandelic acid.
Chiral Resolution
Since many pharmaceutical applications require enantiomerically pure compounds, the resolution of racemic 2-Fluoromandelic acid is a critical step.
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Classical Resolution: This involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent), such as brucine or (R)-1-phenylethylamine. [10]This reaction forms a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. The separated salt is then treated with a strong acid to regenerate the pure enantiomer of 2-Fluoromandelic acid.
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Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can effectively separate the enantiomers. [11][12]This is a powerful analytical technique for determining enantiomeric purity and can also be used for preparative-scale separations.
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Enzymatic Resolution: Lipases can be used to selectively catalyze the esterification of one enantiomer, allowing the unreacted enantiomer to be separated.
Applications in Research and Drug Development
2-Fluoromandelic acid's unique properties make it a versatile tool in several scientific domains. [2]
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Pharmaceutical Intermediate: It is a key chiral building block in the synthesis of various pharmaceuticals. [2]Its incorporation can lead to drugs with improved potency and pharmacokinetic profiles. It has been utilized in the development of treatments for metabolic disorders and certain cancers. [2]* Agrochemicals: Similar to its role in pharmaceuticals, it serves as a precursor in the synthesis of novel, stereospecific agrochemicals. [2]* Analytical Chemistry: It is used as a reference standard in chromatographic methods to ensure the accurate identification and quantification of related compounds in complex samples. [2]* Biochemical Research: Scientists use 2-Fluoromandelic acid to investigate enzyme-substrate interactions and metabolic pathways, providing valuable insights into drug metabolism and efficacy. [2]
Caption: Key application areas of 2-Fluoromandelic acid.
Experimental Protocols
Protocol 1: Exemplary Chiral Resolution via Diastereomeric Salt Crystallization
Causality: This protocol leverages the differential solubility of diastereomeric salts. The choice of a chiral amine resolving agent is critical; its structure must allow for efficient crystal packing with one enantiomer of the acid over the other. The solvent system is selected to maximize the solubility difference.
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Salt Formation: Dissolve one equivalent of racemic (±)-2-Fluoromandelic acid in a suitable hot solvent (e.g., ethanol). In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in the same solvent.
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Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities.
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Enantiomer Regeneration: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the carboxylate and breaks the salt bond.
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Extraction: Extract the liberated, enantiomerically enriched 2-Fluoromandelic acid into an organic solvent such as ethyl acetate.
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Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved enantiomer.
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Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Protocol 2).
Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
Causality: This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The CSP creates a chiral environment where one enantiomer forms a more stable transient complex than the other, resulting in different retention times and thus, separation.
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Sample Preparation: Prepare a standard solution of the 2-Fluoromandelic acid sample at a concentration of approximately 1 mg/mL in the mobile phase.
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Chromatographic Conditions:
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Column: A suitable polysaccharide-based chiral column (e.g., CHIRALPAK® series).
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Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. [11] * Flow Rate: 1.0 mL/min.
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Detection: UV detection at a suitable wavelength (e.g., 230 nm). [11] * Temperature: 25 °C.
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Injection: Inject 10 µL of the prepared sample onto the column.
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Data Analysis: Record the chromatogram. The two enantiomers will appear as separate peaks. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).
Safety and Handling
2-Fluoromandelic acid is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
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Hazard Identification:
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Causes skin irritation (H315). [6][7] * Causes serious eye irritation (H319). [6][7] * May cause respiratory irritation (H335). [6][7]* Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [7] * Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. [7] * Handling: Avoid breathing dust. Wash hands thoroughly after handling. [7][8]* Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]Recommended storage is at room temperature. [2]
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Conclusion
2-Fluoromandelic acid stands out as a highly valuable and versatile chiral intermediate. Its fluorinated aromatic structure provides a unique combination of stability and reactivity, making it an attractive component for the design of novel pharmaceuticals and other specialty chemicals. A thorough understanding of its properties, stereochemistry, and handling requirements is essential for its effective and safe utilization in research and development, empowering scientists to innovate in the synthesis of complex, enantiomerically pure molecules.
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